

# Application Notes and Protocols for CC-930 in Rat Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CC-930**, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator in the pathogenesis of fibrotic diseases, playing a key role in inflammation, apoptosis, and the activation of myofibroblasts—central events in the excessive deposition of extracellular matrix characteristic of fibrosis. Preclinical studies have demonstrated the anti-fibrotic potential of **CC-930** in various models, suggesting its therapeutic utility in treating fibrotic conditions of the liver, kidneys, and lungs. These application notes provide detailed protocols for the use of **CC-930** in established rat models of organ fibrosis.

### **Mechanism of Action: JNK Inhibition in Fibrosis**

Fibrotic diseases are characterized by the progressive replacement of healthy tissue with scar tissue, leading to organ dysfunction and failure. The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by a wide range of cellular stresses and cytokines implicated in fibrosis, such as transforming growth factor-beta (TGF- $\beta$ ).

Upon activation, JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun. This leads to the formation of the activator protein-1 (AP-1) transcription complex, which upregulates the expression of pro-fibrotic genes, including



## Methodological & Application

Check Availability & Pricing

collagens and other extracellular matrix components. JNK signaling also contributes to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive matrix production.

**CC-930** is an ATP-competitive inhibitor of all JNK isoforms. By blocking the kinase activity of JNK, **CC-930** prevents the phosphorylation of c-Jun and other downstream substrates, thereby disrupting the pro-fibrotic signaling cascade. This inhibition leads to a reduction in collagen synthesis, decreased myofibroblast activation, and an overall attenuation of the fibrotic response.









Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols for CC-930 in Rat Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#cc-930-dosage-for-rat-fibrosis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com